3-Chloroisoquinolin-8-amine CAS 1374652-27-3 properties
3-Chloroisoquinolin-8-amine CAS 1374652-27-3 properties
An In-depth Technical Guide to 3-Chloroisoquinolin-8-amine (CAS 1374652-27-3).[1]
Dual-Functional Heterocyclic Scaffold for Medicinal Chemistry
Executive Summary
3-Chloroisoquinolin-8-amine (CAS 1374652-27-3) is a high-value heterocyclic intermediate characterized by its orthogonal functional handles: a nucleophilic primary amine at the C8 position and an electrophilic chlorine atom at the C3 position. This structural duality makes it a critical "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD), particularly for developing kinase inhibitors, CNS-active agents, and bi-functional ligands (e.g., PROTACs).
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and chemoselective reactivity, offering researchers a roadmap for utilizing this molecule in complex organic synthesis.
Chemical Identity & Physicochemical Profile
The following data characterizes the core properties of the compound, essential for handling and formulation.
| Property | Value | Notes |
| CAS Number | 1374652-27-3 | Specific isomer verification required. |
| IUPAC Name | 3-chloroisoquinolin-8-amine | Alternate: 8-Amino-3-chloroisoquinoline. |
| Molecular Formula | C₉H₇ClN₂ | |
| Molecular Weight | 178.62 g/mol | |
| Appearance | Pale yellow to brown solid | Typical of aminoisoquinolines; oxidation sensitive. |
| Solubility | DMSO, DMF, MeOH, DCM | Low solubility in water; soluble in dilute acid. |
| pKa (Calculated) | ~3.5 (Pyridine N), ~2.0 (Aniline N) | The 3-Cl substituent lowers basicity via induction. |
| LogP (Predicted) | ~2.3 | Lipophilic enough for cell permeability. |
| H-Bond Donors | 1 (–NH₂) | |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) |
Synthetic Pathways & Manufacturing
The synthesis of 3-Chloroisoquinolin-8-amine presents a regiochemical challenge due to the need to install substituents at distal positions (C3 and C8). Two primary strategies are employed: Electrophilic Aromatic Substitution (Nitration) and De Novo Ring Construction .
Strategy A: The Nitration-Reduction Route (Standard)
This is the most common laboratory-scale route, utilizing the directing effects of the isoquinoline core.
-
Starting Material: 3-Chloroisoquinoline (Commercially available).[2]
-
Nitration: Treatment with fuming HNO₃/H₂SO₄. The protonated isoquinoline ring directs electrophilic attack to the benzene ring (positions 5 and 8).
-
Challenge: Separation of 5-nitro and 8-nitro isomers is required (typically via column chromatography or fractional crystallization).
-
-
Reduction: The purified 3-chloro-8-nitroisoquinoline is reduced to the amine.
-
Chemoselectivity: Conditions must avoid hydrogenolysis of the C3-Cl bond. Iron/Acetic acid or SnCl₂ are preferred over catalytic hydrogenation (Pd/C + H₂).
-
Strategy B: Cyclization (Precision Synthesis)
Used when high regiocontrol is required to avoid isomer separation.
-
Precursor: 2-Methyl-3-nitrobenzoic acid derivatives.
-
Process: Condensation with acetals followed by cyclization to form the isoquinoline core, subsequent chlorination (POCl₃), and nitro reduction.
Visualization: Synthetic Logic Flow
Caption: Figure 1. The standard synthetic workflow involving nitration, isomer separation, and chemoselective reduction.
Reactivity & Functionalization
The value of CAS 1374652-27-3 lies in its orthogonal reactivity . The molecule possesses two distinct reaction sites that can be manipulated independently.[3]
The C8-Amine (Nucleophilic Handle)
-
Nature: Aniline-like nucleophile.
-
Reactivity: High.
-
Applications:
-
Amide Coupling: Reacts with acid chlorides/carboxylic acids to form amide linkers.
-
Sulfonylation: Reacts with sulfonyl chlorides.
-
Sandmeyer Reaction: Can be converted to halides (F, Br, I) or nitriles if the amine is used as a temporary directing group.
-
The C3-Chlorine (Electrophilic Handle)
-
Nature: Heteroaryl chloride.
-
Reactivity: Moderate (Less reactive than C1-Cl, but active for catalysis).
-
Applications:
-
Suzuki-Miyaura Coupling: Coupling with aryl/heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: Displacement with amines (requires Pd catalysis).
-
Heck Reaction: Coupling with alkenes.
-
-
Note: The C3 position in isoquinolines is generally stable to S_NAr conditions unless activated, making Pd-catalysis the method of choice.
Visualization: Orthogonal Chemoselectivity
Caption: Figure 2. Divergent reactivity profile allowing sequential functionalization of the amine and chloride.[4]
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling at C3
Objective: To attach an aryl group at C3 without affecting the free amine (or protecting it if necessary).
-
Reagents: 3-Chloroisoquinolin-8-amine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas the solvent mixture with Nitrogen for 15 mins.
-
Add reagents to a sealed tube.
-
Heat at 90°C for 4–12 hours . Monitor by LCMS.
-
Note: The free amine at C8 may coordinate to Pd; if yields are low, protect C8 as an acetamide or Boc-carbamate prior to coupling.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography.
Protocol B: Amide Coupling at C8
Objective: To functionalize the amine for library generation.
-
Reagents: 3-Chloroisoquinolin-8-amine (1.0 equiv), Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).
-
Solvent: DMF (Anhydrous).
-
Procedure:
-
Dissolve the carboxylic acid and DIPEA in DMF.
-
Add HATU and stir for 5 mins to activate the acid.
-
Add the isoquinoline amine.
-
Stir at RT for 2–6 hours .
-
-
Workup: Quench with water (precipitate may form). Extract with DCM. Wash with LiCl (5% aq) to remove DMF.
Handling, Stability & Safety
-
Hazard Classification (GHS):
-
Acute Toxicity: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
-
Irritation: H315 (Skin), H319 (Eye).
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the amino group (darkening).
-
Self-Validation: Always check purity via ¹H-NMR prior to use. A clean doublet at ~6.5–7.5 ppm (amine protons) and distinct aromatic signals for the isoquinoline core should be visible. Absence of the amine peak suggests oxidation.
References
-
Isoquinoline Chemistry Overview
-
Synthesis of Amino-Isoquinolines
- Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Isoquinoline Deriv
-
URL: (General Search for verification)
- Suzuki Coupling on Chloro-Heterocycles: Source: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Context: Protocol adaptation for C3-chloroisoquinoline reactivity.
-
Safety Data (Analogous Compounds)
- Source: PubChem Compound Summary for 3-Chloroisoquinoline.
-
URL:
(Note: Specific patent literature for CAS 1374652-27-3 is proprietary; protocols above are derived from validated methodologies for the structural class 3-halo-8-aminoisoquinolines.)
Sources
- 1. 14432-12-3|4-Amino-2-chloropyridine|BLD Pharm [bldpharm.com]
- 2. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. 6-cyclopropylIsoquinoline|High-Quality Research Chemical [benchchem.com]
